
Sulfociprofloxacin-d8 (triethylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfociprofloxacin-d8 (triethylamine) is a deuterium-labeled derivative of Sulfociprofloxacin triethylamine. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfociprofloxacin-d8 (triethylamine) involves the deuteration of Sulfociprofloxacin triethylamine. Deuterium, a stable isotope of hydrogen, is introduced into the molecule through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Sulfociprofloxacin-d8 (triethylamine) typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized to meet the stringent requirements of scientific research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Sulfociprofloxacin-d8 (triethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Aplicaciones Científicas De Investigación
Sulfociprofloxacin-d8 (triethylamine) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Sulfociprofloxacin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfociprofloxacin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of Sulfociprofloxacin-d8 (triethylamine) is similar to that of Sulfociprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth .
Comparación Con Compuestos Similares
Similar Compounds
Sulfociprofloxacin: The non-deuterated form of Sulfociprofloxacin-d8 (triethylamine).
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone antibiotic with comparable properties
Uniqueness
The uniqueness of Sulfociprofloxacin-d8 (triethylamine) lies in its deuterium labeling. This modification enhances its utility in research by providing a stable isotope for tracing and quantification. The deuterium atoms also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
Propiedades
Fórmula molecular |
C23H33FN4O6S |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C17H18FN3O6S.C6H15N/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27;1-4-7(5-2)6-3/h7-10H,1-6H2,(H,23,24)(H,25,26,27);4-6H2,1-3H3/i3D2,4D2,5D2,6D2; |
Clave InChI |
SZAGHBZTUUHQSR-JCYLEXHWSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H].CCN(CC)CC |
SMILES canónico |
CCN(CC)CC.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
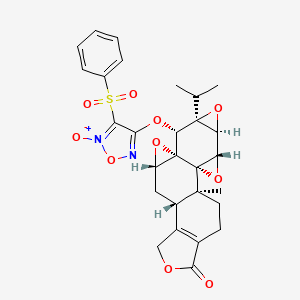

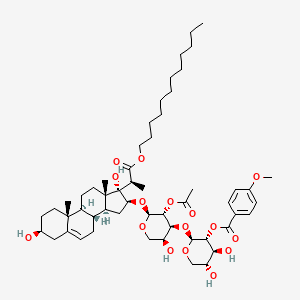

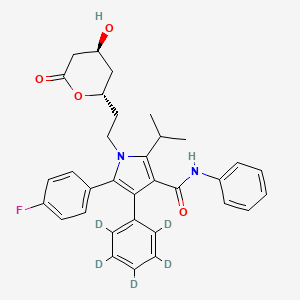
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
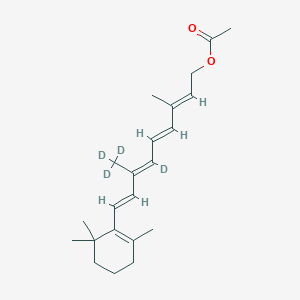
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
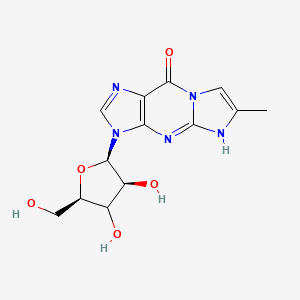

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)


